molecular formula C17H18Cl2N2 B5671881 1-(3,4-dichlorobenzyl)-4-phenylpiperazine

1-(3,4-dichlorobenzyl)-4-phenylpiperazine

Cat. No. B5671881
M. Wt: 321.2 g/mol
InChI Key: QSCKRIOCCBLEHY-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-4-phenylpiperazine (DCPP) is a chemical compound that has been extensively studied for its potential application in the field of pharmacology. DCPP belongs to the class of piperazine derivatives and has been found to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine is not fully understood. However, it has been proposed that 1-(3,4-dichlorobenzyl)-4-phenylpiperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. 1-(3,4-dichlorobenzyl)-4-phenylpiperazine has also been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-(3,4-dichlorobenzyl)-4-phenylpiperazine has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors play a crucial role in the growth and maintenance of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dichlorobenzyl)-4-phenylpiperazine in lab experiments is its high potency and selectivity towards the 5-HT1A receptor. This makes it an ideal candidate for studying the role of this receptor in various neurological disorders. However, one of the limitations of using 1-(3,4-dichlorobenzyl)-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzyl)-4-phenylpiperazine. One area of research could be to investigate the potential application of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine in the treatment of various neurological disorders. Another area of research could be to study the long-term effects of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine on the brain and its potential for neuroprotection. Additionally, further research could be conducted to optimize the synthesis method of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine and improve its solubility in water for easier administration in lab experiments.
Conclusion
In conclusion, 1-(3,4-dichlorobenzyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential application in the field of pharmacology. Its high potency and selectivity towards the 5-HT1A receptor make it an ideal candidate for studying the role of this receptor in various neurological disorders. 1-(3,4-dichlorobenzyl)-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects and has shown promise in the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine and its potential for clinical application.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzyl)-4-phenylpiperazine involves the reaction of 1-(3,4-dichlorophenyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization to obtain pure 1-(3,4-dichlorobenzyl)-4-phenylpiperazine.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential application in the field of pharmacology. It has been found to possess a wide range of pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. 1-(3,4-dichlorobenzyl)-4-phenylpiperazine has also been studied for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-16-7-6-14(12-17(16)19)13-20-8-10-21(11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCKRIOCCBLEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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